3-(4-bromophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3-(4-Bromophenyl) substituent: Introduces steric bulk and electron-withdrawing effects due to bromine.
- Bicyclic core: The thieno[3,2-d]pyrimidin-4-one system provides a planar scaffold for molecular interactions .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c19-12-3-5-13(6-4-12)22-17(24)16-14(7-10-25-16)20-18(22)26-11-15(23)21-8-1-2-9-21/h3-6H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUJMEHKMMYOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to as compound X ) belongs to a class of thienopyrimidine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of compound X through various studies and findings.
Chemical Structure and Properties
Compound X has a complex structure characterized by:
- A thieno[3,2-d]pyrimidin-4-one core.
- A 4-bromophenyl substituent that may enhance its reactivity and biological interactions.
- A pyrrolidin-1-yl group linked to a carbonyl moiety which is known for its role in biological activity.
Biological Activity Overview
The biological activity of compound X has been investigated in several contexts:
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compound X inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
- Case Study : A study on similar thienopyrimidine compounds demonstrated that they effectively inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Compounds with similar structures have also been reported to possess antimicrobial activity:
- In vitro assays against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that compound X exhibits moderate antibacterial effects. The presence of the bromine atom may play a role in enhancing this activity through halogen bonding interactions with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of compound X has been suggested based on its structural analogs:
- Research Findings : Thienopyrimidines have been shown to inhibit pro-inflammatory cytokines in cellular models. This suggests that compound X may similarly reduce inflammation by modulating immune responses.
Mechanistic Insights
The biological activities of compound X can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer progression. Compound X may inhibit MEK1/2 kinases, disrupting downstream signaling pathways such as MAPK.
- Enzyme Inhibition : The carbonyl functionality in the pyrrolidinyl group is known to participate in enzyme inhibition mechanisms, potentially affecting enzymes involved in metabolic processes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Halogens: Bromine (target) increases molecular weight and lipophilicity compared to chlorine () or fluorine () .
Pyrimidoindole cores () may enhance stacking interactions but reduce solubility compared to thienopyrimidinones .
Biological Implications :
- Bromine’s larger atomic radius (vs. Cl/F) may improve target binding in hydrophobic pockets.
- Pyrrolidine’s basicity could enhance solubility in physiological environments, a critical factor for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
